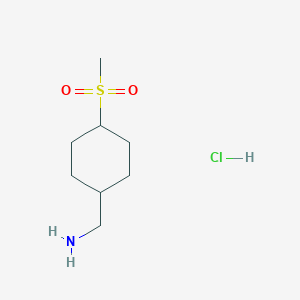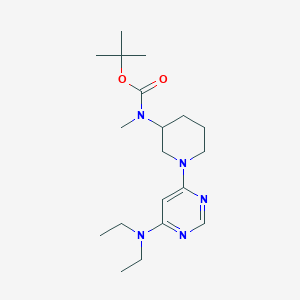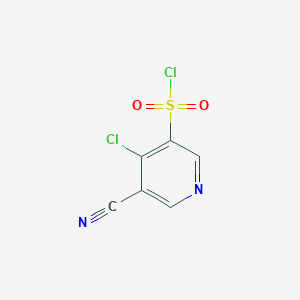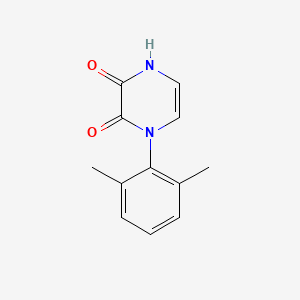![molecular formula C19H14BrN3O5S B2620598 methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-89-3](/img/structure/B2620598.png)
methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a chemically complex compound with a range of properties and applications. As a derivative of benzo[d]thiazole, this compound's structure includes a mix of bromine, nitrophenyl, and acrylonitrile groups. Such compounds often find applications in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step reactions:
Initial Formation: : The initial step might involve the synthesis of the benzo[d]thiazole core through a cyclization reaction.
Bromination: : Introduction of a bromine atom usually occurs through electrophilic aromatic substitution.
Nitrophenyl Introduction: : The nitrophenyl group can be added via nitration reactions.
Acryloyl Addition: : Incorporating the acrylate moiety often requires Michael addition or other addition reactions.
Reaction conditions may vary but commonly include the use of organic solvents, specific temperatures, and catalysts to facilitate the steps.
Industrial Production Methods
Industrially, the compound may be produced via a streamlined synthesis protocol to maximize yield and purity. Large-scale synthesis typically employs continuous-flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several reactions such as:
Oxidation: : The nitrophenyl group makes it prone to oxidative transformations.
Reduction: : Reduction reactions can be used to convert nitro groups to amines.
Substitution: : Electrophilic and nucleophilic substitution reactions might modify the aromatic system or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with palladium, sodium borohydride.
Catalysts: : Palladium, platinum, and various acidic or basic catalysts.
Major Products
Oxidation: : Conversion of nitrophenyl to nitroso or nitro alcohols.
Reduction: : Formation of amino derivatives.
Substitution: : Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has a broad spectrum of research applications:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules.
Biology: : Studied for its potential as a biochemical probe.
Medicine: : Investigated for its potential therapeutic properties, especially in anti-cancer research.
Industry: : Utilized in the development of new materials with specialized properties.
Mechanism of Action
This compound's biological activity typically involves:
Molecular Targets: : May interact with specific enzymes or receptors in biological systems.
Pathways Involved: : Potential involvement in pathways related to oxidative stress or signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((Z)-6-bromo-2-imino)benzo[d]thiazol-3(2H)-yl)acetate: : Lacks the nitrophenyl and acrylate groups.
6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazole: : Missing the ester functionality.
Uniqueness
Unique Structural Features: : The combination of bromine, nitrophenyl, and acrylonitrile groups.
Distinct Chemical Behavior: : Exhibits unique reactivity patterns due to its structure, leading to diverse and valuable applications.
That should cover the compound quite comprehensively! Any more deep dives, or shall we move on to something else?
Properties
IUPAC Name |
methyl 2-[6-bromo-2-[(E)-3-(3-nitrophenyl)prop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S/c1-28-18(25)11-22-15-7-6-13(20)10-16(15)29-19(22)21-17(24)8-5-12-3-2-4-14(9-12)23(26)27/h2-10H,11H2,1H3/b8-5+,21-19? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTDOUSRZDUIJZ-GIOAMXNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2620522.png)
![7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2620523.png)

![6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2620525.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2620526.png)




